molecular formula C12H12N2O3 B2726262 Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate CAS No. 1225058-13-8

Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B2726262
CAS No.: 1225058-13-8
M. Wt: 232.239
InChI Key: GWZUDIJPXCKYSJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylbenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization with phosphorus oxychloride to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the oxazole ring.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share a similar amino group and heterocyclic structure but differ in the ring composition.

    Imidazoles: Another class of heterocyclic compounds with nitrogen atoms in the ring, used in various pharmaceutical applications.

    Benzimidazoles: Compounds with a fused benzene and imidazole ring, known for their biological activity.

Uniqueness

Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate is unique due to its specific oxazole ring structure combined with the methylphenyl and amino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-3-5-8(6-4-7)11-14-9(10(13)17-11)12(15)16-2/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZUDIJPXCKYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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